REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1[OH:9].[CH2:10]([CH:17](C(C)=O)[C:18](OCC)=[O:19])C1C=CC=CC=1>OS(O)(=O)=O>[Cl:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][C:3]=1[OH:9])[O:6][C:18](=[O:19])[CH:17]=[CH:10]2
|
Name
|
|
Quantity
|
26.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(O)C=C1)O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The crude product is recrystallized from ethanol/chloroform
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2C=CC(OC2=CC1O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.52 g | |
YIELD: PERCENTYIELD | 68.7% | |
YIELD: CALCULATEDPERCENTYIELD | 104.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |